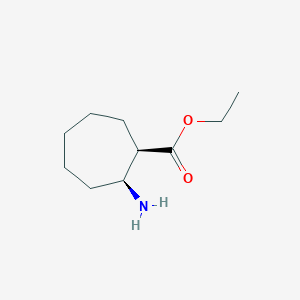

Ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate

Description

Ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate is a chiral β-amino acid ester characterized by a seven-membered cycloheptane ring. Its stereochemistry (1R,2S) and ring size influence its physicochemical properties, including optical rotation ([α]²⁵D = −4.09 in ethanol) . This compound serves as a key intermediate in synthesizing bioactive molecules and chiral ligands, with applications in asymmetric catalysis and medicinal chemistry.

Properties

IUPAC Name |

ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-2-13-10(12)8-6-4-3-5-7-9(8)11/h8-9H,2-7,11H2,1H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWNXBJVUOJQMY-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCCC[C@@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate features a cycloheptane ring with an amino group and an ester functional group. The stereochemistry (1R,2S) is crucial for its biological interactions and activity. The compound's molecular formula is C₉H₁₅NO₂, with a molecular weight of 169.23 g/mol.

The biological activity of ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amino and carboxylate groups enables the formation of hydrogen bonds, which can influence enzyme activity and receptor binding.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting neurotransmitter systems such as GABAergic signaling.

Biological Activities

Research indicates that ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate exhibits various biological activities:

1. Neuropharmacological Effects

Studies have shown that compounds similar to ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate can influence gamma-aminobutyric acid (GABA) receptors, which are critical for inhibitory neurotransmission in the brain. This suggests potential applications in treating anxiety disorders and epilepsy.

2. Antimicrobial Properties

Certain derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains. This positions the compound as a candidate for developing new antibiotics or antifungal agents.

3. Cardiovascular Effects

Preliminary studies suggest that the compound may have cardiovascular effects by modulating vascular smooth muscle function or influencing cardiac contractility.

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Effects

In a study assessing the impact of structurally related compounds on GABA receptor binding, it was found that ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate exhibited significant binding affinity to GABA_A receptors in rat brain synaptosomes. This interaction suggests a mechanism through which the compound could exert anxiolytic effects.

Synthesis and Derivatives

The synthesis of ethyl (1R,2S)-2-aminocycloheptane-1-carboxylate typically involves asymmetric synthesis techniques to ensure the desired stereochemistry is achieved. Various derivatives have been synthesized to explore their biological activities further.

Comparison with Similar Compounds

Structural and Stereochemical Variations

a) Cycloalkane Ring Size

- Cyclopentane derivative: Ethyl (1R,2S)-2-aminocyclopentanecarboxylate ([α]²⁵D = −6.94) .

- Cyclohexane derivative: Ethyl (1R,2S)-2-aminocyclohexanecarboxylate ([α]²⁵D = −11.13) . Six-membered rings offer greater conformational flexibility, improving solubility in polar solvents.

- Cyclooctane derivative : Larger rings (8-membered) exhibit reduced strain but may face synthetic challenges due to entropic factors.

b) Stereoisomers

- Ethyl (1R,2R)-2-aminocyclopentanecarboxylate (CAS 1609100-30-2) : Diastereomeric configuration alters hydrogen-bonding patterns, affecting interactions with biological targets.

c) Substituent Modifications

- 4-Fluorobenzylamino substituent: Ethyl (1R,2S)-2-(4-fluorobenzylamino)cyclopentanecarboxylate (CAS 1033756-46-5) : Electron-withdrawing fluorine enhances metabolic stability and lipophilicity.

- Vinyl substituent: (1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate (CAS 1173807-85-6) : Conjugated double bonds enable cycloaddition reactions, useful in polymer chemistry.

Physicochemical Properties

Key Observations :

- Optical Activity : Larger rings (cycloheptane) exhibit less negative rotation than smaller analogs, suggesting reduced chiral induction .

- Solubility: Cyclohexane derivatives show higher solubility in ethanol due to balanced hydrophobicity.

- Stability : Cyclopropane derivatives (e.g., vinyl-substituted) are prone to ring-opening under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.